3-Chloro-4-(trifluoromethoxy)benzyl alcohol
Overview
Description
“3-Chloro-4-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the CAS Number: 56456-48-5 . It has a molecular weight of 226.58 . The IUPAC name for this compound is [3-chloro-4-(trifluoromethoxy)phenyl]methanol .
Molecular Structure Analysis
The InChI code for “3-Chloro-4-(trifluoromethoxy)benzyl alcohol” is 1S/C8H6ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-Chloro-4-(trifluoromethoxy)benzyl alcohol” is a solid-powder at ambient temperature .Scientific Research Applications
Mix-and-Heat Benzylation of Alcohols
A bench-stable pyridinium salt, 2-Benzyloxy-1-methylpyridinium triflate, has been utilized for the benzylation of a wide range of alcohols, showcasing its efficacy in converting alcohols into benzyl ethers through a mix-and-heat methodology. This process occurs in good to excellent yields, highlighting its potential for efficient synthetic applications in organic chemistry (Poon & Dudley, 2006).
Deoxytrifluoromethylation of Alcohols
Recent advancements have introduced a copper metallaphotoredox-mediated direct deoxytrifluoromethylation, enabling the conversion of alcohol substrates into C(sp3)-CF3 bonded products. This method leverages benzoxazolium salts for in situ activation of alcohols, marking a significant contribution to medicinal chemistry by facilitating the introduction of trifluoromethyl groups into drug-like molecules (Intermaggio et al., 2022).
Acid-Catalyzed O-Benzylating Reagent
A novel acid-catalyzed O-benzylating reagent, 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), demonstrates high efficiency and atom economy. It offers a straightforward method to produce benzyl ethers from various functionalized alcohols, contributing to the streamlined synthesis of complex organic compounds (Yamada, Fujita, & Kunishima, 2012).
Electrophilic Aromatic Chlorination Catalyzed by Polyfluorinated Alcohols
Polyfluorinated alcohols, such as 2,2,2-trifluoroethanol, have been shown to catalyze the electrophilic chlorination and haloperoxidation of arenes without metal catalysts. This dual-function catalysis offers a new perspective on template catalysis, potentially impacting the synthesis of halogenated organic compounds (Ben-Daniel et al., 2003).
Secondary Benzylation Catalyzed by Metal Triflates
The use of metal triflates, such as lanthanoid, scandium, and hafnium triflate, in secondary benzylation of carbon, nitrogen, and oxygen nucleophiles, underscores the versatility of these catalysts in organic synthesis. This methodology allows for the selective benzylation of secondary alcohols, demonstrating significant potential in the synthesis of complex organic molecules (Noji et al., 2003).
Safety And Hazards
The compound has been classified with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
[3-chloro-4-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSDIQXFHKDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378747 | |
Record name | 3-Chloro-4-(trifluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethoxy)benzyl alcohol | |
CAS RN |
56456-48-5 | |
Record name | 3-Chloro-4-(trifluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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